molecular formula C20H18N4O2S2 B2831454 N-(3-(phenethylamino)quinoxalin-2-yl)thiophene-2-sulfonamide CAS No. 714241-85-7

N-(3-(phenethylamino)quinoxalin-2-yl)thiophene-2-sulfonamide

Cat. No.: B2831454
CAS No.: 714241-85-7
M. Wt: 410.51
InChI Key: WLFVPBGLAOBZMJ-UHFFFAOYSA-N
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Description

N-(3-(phenethylamino)quinoxalin-2-yl)thiophene-2-sulfonamide is a complex organic compound that features a quinoxaline core linked to a thiophene sulfonamide moiety through a phenethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(phenethylamino)quinoxalin-2-yl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline ring . The phenethylamino group can be introduced through nucleophilic substitution reactions, while the thiophene-2-sulfonamide moiety is often added via sulfonation reactions using thiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-(phenethylamino)quinoxalin-2-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenethylamino or thiophene moieties .

Scientific Research Applications

N-(3-(phenethylamino)quinoxalin-2-yl)thiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(phenethylamino)quinoxalin-2-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The quinoxaline core can interact with nucleic acids or proteins, while the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. The phenethylamino group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(phenethylamino)quinoxalin-2-yl)thiophene-2-sulfonamide is unique due to the combination of its quinoxaline core, phenethylamino group, and thiophene-2-sulfonamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

N-[3-(2-phenylethylamino)quinoxalin-2-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S2/c25-28(26,18-11-6-14-27-18)24-20-19(21-13-12-15-7-2-1-3-8-15)22-16-9-4-5-10-17(16)23-20/h1-11,14H,12-13H2,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFVPBGLAOBZMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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